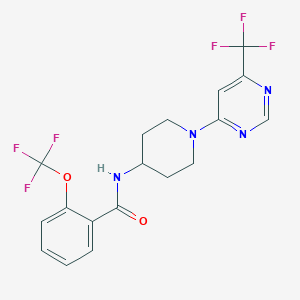

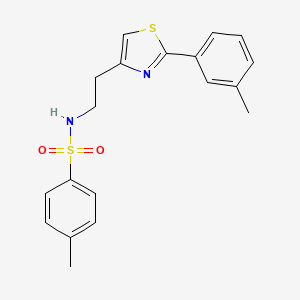

(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)(2-bromo-5-methoxyphenyl)methanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

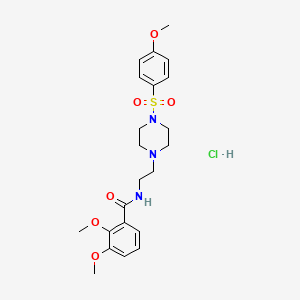

The compound contains several functional groups including a pyrazole ring, a piperazine ring, and a methoxyphenyl group. Pyrazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Piperazine is a six-membered ring containing two nitrogen atoms. The methoxyphenyl group consists of a phenyl ring (a variant of a benzene ring) with a methoxy group (-O-CH3) attached to it.

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrazole and piperazine rings would likely contribute to the rigidity of the molecule, while the methoxy group would add some flexibility .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the pyrazole and piperazine rings, as well as the bromo and methoxy groups. The bromine atom could potentially be replaced in a substitution reaction, and the methoxy group could be involved in ether cleavage reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar methoxy group and the potentially charged nitrogen atoms in the pyrazole and piperazine rings could enhance its solubility in polar solvents .科学的研究の応用

Antagonist Properties and Pain Management

A study reported the synthesis and pharmacological activity of a series of pyrazoles, identifying a compound as a σ1 receptor (σ1R) antagonist clinical candidate for the treatment of pain. This compound exhibited outstanding aqueous solubility and high metabolic stability across species, coupled with antinociceptive properties in various models, indicating its potential for pain management applications (J. Díaz et al., 2020).

Molecular Interaction and Receptor Studies

Another research focused on the molecular interaction of a potent and selective antagonist for the CB1 cannabinoid receptor, providing insights into the conformational preferences and how these influence receptor binding and antagonist activity (J. Shim et al., 2002).

Antimicrobial Activities

Several studies have synthesized new pyridine derivatives and assessed their in vitro antimicrobial activity, showing variable and modest activity against investigated bacterial and fungal strains. These findings highlight the potential of such compounds in developing new antimicrobial agents (N. Patel et al., 2011).

Anticonvulsant Agent Development

Research on a novel anticonvulsant agent, "Epimidin," emphasized the development and validation of an HPLC method for determining related substances, illustrating the compound's potential in epilepsy treatment (H. Severina et al., 2021).

Antibacterial and Antifungal Agents

New pyrazole and isoxazole derivatives were synthesized and evaluated for their antibacterial and antifungal activities. These compounds exhibited good activity against several pathogens, suggesting their usefulness in developing new treatments for infections (P. Sanjeeva et al., 2022).

作用機序

将来の方向性

特性

IUPAC Name |

(2-bromo-5-methoxyphenyl)-[4-(2-pyrazol-1-ylethyl)piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21BrN4O2/c1-24-14-3-4-16(18)15(13-14)17(23)21-10-7-20(8-11-21)9-12-22-6-2-5-19-22/h2-6,13H,7-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVOPCYQKFGTYCG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)Br)C(=O)N2CCN(CC2)CCN3C=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21BrN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2-Chlorophenyl)-3-[2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]urea](/img/structure/B2546285.png)

![4-(methoxymethyl)-1-{1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]pyrrolidin-3-yl}-1H-1,2,3-triazole](/img/structure/B2546290.png)

![methyl 4-({[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate](/img/structure/B2546291.png)

![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B2546294.png)

![Methyl 3-[(2-amino-2-oxoethyl)(4-methylphenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2546300.png)

![(4-(2-Thia-5-azabicyclo[2.2.1]heptane-5-carbonyl)piperidin-1-yl)(phenyl)methanone](/img/structure/B2546303.png)